molecular formula C20H16N4O2S B2608043 5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1323658-55-4

5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2608043
CAS No.: 1323658-55-4
M. Wt: 376.43
InChI Key: LJMZROYPNUXGTE-UHFFFAOYSA-N
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Description

5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with azetidin-3-ylamine under specific conditions to form the azetidinyl intermediate. This intermediate is then reacted with thiophen-2-yl-1,2,4-oxadiazole under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to its combination of azetidinyl, pyrrole, and oxadiazole moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-20(14-5-7-16(8-6-14)23-9-1-2-10-23)24-12-15(13-24)19-21-18(22-26-19)17-4-3-11-27-17/h1-11,15H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMZROYPNUXGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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